5-cyclopropyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)isoxazole-3-carboxamide
説明
特性
IUPAC Name |
5-cyclopropyl-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-11(8-12-2-5-16-14(9-12)6-7-22-16)19-18(21)15-10-17(23-20-15)13-3-4-13/h2,5,9-11,13H,3-4,6-8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUZZAYPCWWBPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
5-cyclopropyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)isoxazole-3-carboxamide is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. Its molecular formula is with a molecular weight of 312.369 g/mol. This compound is characterized by its unique structural features, including a cyclopropyl group and an isoxazole moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily linked to its ability to interact with various cellular targets, including kinases and apoptotic pathways. Preliminary studies suggest that it may exhibit selective anticancer properties.
Antiproliferative Activity
Recent research has demonstrated that derivatives of isoxazole compounds, including those similar to 5-cyclopropyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)isoxazole-3-carboxamide, show significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) | Remarks |
|---|---|---|---|
| 5a | MDA-MB-231 | 5.2 | Significant antiproliferative activity |
| 5b | MDA-MB-231 | 6.0 | Selective against cancer cells |
| 5c | HEK-293 | 102.4 | Minimal cytotoxicity to normal cells |
| 5d | LLC-PK1 | 293.2 | High selectivity for cancer over normal cells |
These findings indicate that the compound exhibits a promising profile as an anticancer agent, particularly in targeting MDA-MB-231 breast cancer cells while sparing normal cell lines such as HEK-293 and LLC-PK1 .
Apoptotic Induction
At a concentration of 5 μM, compound 5a was shown to induce apoptosis in MDA-MB-231 cells by approximately 50.8%. This suggests that the compound may trigger programmed cell death pathways, which are crucial for eliminating cancerous cells .
Kinase Inhibition Studies
In vitro kinase inhibition assays have been conducted to evaluate the potential of this compound as a kinase inhibitor. The results indicated that while some derivatives exhibited activity against specific kinases, the compound itself showed limited effectiveness against a panel of nine different kinases at a concentration of 20 μM .
Case Studies and Research Findings
A study published in May 2023 explored the design and synthesis of benzopyran-isoxazole hybrids, finding that these compounds could serve as selective anticancer agents . The research highlighted the importance of structural modifications in enhancing biological activity and selectivity.
Summary of Key Findings
- Antiproliferative Activity : Significant against MDA-MB-231 with IC50 values ranging from 5.2 to 22.2 μM.
- Apoptotic Induction : Induces apoptosis in cancer cells effectively at low concentrations.
- Kinase Activity : Limited inhibitory action on selected kinases; further optimization needed.
類似化合物との比較
Structural Analogues and Molecular Properties
The compound is compared below with structurally related carboxamide derivatives (Table 1).
Table 1: Structural and Molecular Comparison
Key Observations:
- Cyclopropyl vs. Thiophene/Propan-2-yl : The cyclopropyl group in the target compound may confer steric hindrance and metabolic resistance compared to the thiophene (GSK2830371) or propan-2-yl () substituents .
- Dihydrobenzofuran vs. Aromatic Rings : The dihydrobenzofuran moiety could improve lipophilicity and CNS penetration relative to dimethylphenyl () or estrone-based systems () .
Pharmacological and Pharmacokinetic Profiles
Anti-Inflammatory Activity:
Isoxazole derivatives, including the target compound, are prioritized for COX-1/2 inhibition.
Hormone Modulation:
Pyrazoline derivatives () demonstrate FSH activity via estrone modification, whereas the dihydrobenzofuran group in the target compound may target distinct pathways, such as neuroinflammation or kinase signaling .
ADME Properties:
Swiss ADME predictions () highlight that isoxazole-carboxamides with cyclopropyl groups show favorable pharmacokinetic profiles, including moderate LogP values (2.5–3.5) and high gastrointestinal absorption (>80%). This contrasts with oxazole analogs (), which may exhibit faster hepatic clearance due to simpler substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
